6,7-Dimethoxy-4-phenyl-quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58487-55-1 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6,7-dimethoxy-4-phenylquinazoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-8-12-13(9-15(14)20-2)17-10-18-16(12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
WEMBBRGPOSDSBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxy 4 Phenyl Quinazoline Derivatives
Established Synthetic Routes to the Quinazoline (B50416) Core
The construction of the fundamental quinazoline ring system is a well-trodden path in organic synthesis, with several reliable methods at the disposal of chemists. These established routes often involve the cyclization of appropriately substituted precursors and the utilization of key chemical intermediates.
Cyclization Reactions for Quinazoline Ring Formation
A common and effective method for forming the quinazoline ring is through cyclization reactions. One such approach begins with 2-amino-4,5-dimethoxybenzoic acid. This starting material can be reacted with formamide (B127407) at elevated temperatures to yield 6,7-dimethoxyquinazolin-4-one. guidechem.com While this method is direct, the reported yield is modest at 20%. guidechem.com Another variation involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamidine (B1211174) acetate (B1210297), which also leads to the formation of the quinazoline core. researchgate.netmagtechjournal.com
A notable cyclization strategy involves the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of a catalytic amount of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This method is particularly noteworthy for its use of carbon dioxide, a green and sustainable reagent, and proceeds in high yield under solvent-free conditions to form 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate for various pharmaceuticals. thieme-connect.com
Precursor Synthesis and Intermediate Utilization (e.g., 4-chloro-6,7-dimethoxyquinazoline)
A cornerstone of many synthetic routes to 4-substituted quinazolines is the versatile intermediate, 4-chloro-6,7-dimethoxyquinazoline (B18312). guidechem.com This compound is typically prepared from 6,7-dimethoxyquinazolin-4-one through a chlorination reaction. guidechem.com A common procedure involves refluxing the quinazolinone with thionyl chloride (SOCl₂) to replace the hydroxyl group at the C4 position with a chlorine atom. guidechem.comchemicalbook.com The use of N,N-dimethylformamide (DMF) as a catalyst in this reaction has been shown to be effective. guidechem.comtandfonline.com An alternative chlorinating agent is phosphorus oxychloride (POCl₃), often used in conjunction with a base such as N,N-diethylaniline. researchgate.netnih.gov
The synthesis of the precursor 6,7-dimethoxyquinazolin-4-one often starts from 4,5-dimethoxy-2-aminobenzoic acid. guidechem.com This acid can be prepared by the reduction of 4,5-dimethoxy-2-nitrobenzoic acid. guidechem.com The subsequent cyclization of the aminobenzoic acid, for instance with formamide, yields the desired quinazolinone. guidechem.com
Another important precursor is 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), which allows for sequential and selective substitution at both the C2 and C4 positions. This dichloro intermediate is synthesized from 6,7-dimethoxyquinazoline-2,4-dione by refluxing with phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline. researchgate.net
Novel Synthetic Approaches and Catalytic Strategies
In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in organic chemistry. This has led to the emergence of one-pot procedures and the application of metal catalysis in the synthesis of quinazoline derivatives.
One-Pot Synthetic Procedures
One-pot syntheses offer significant advantages by reducing the number of purification steps, saving time, and minimizing waste. A notable one-pot method for the synthesis of quinazoline derivatives involves the reaction of anthranilic acid, acetic anhydride, and a primary amine under ultrasonic irradiation. nih.gov This solvent-free and catalyst-free approach provides high yields in short reaction times. nih.gov Another efficient one-pot strategy for synthesizing quinazolinones involves the K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides under electrolytic conditions, avoiding the need for transition metal catalysts and bases. nih.gov
Metal-Catalyzed Transformations
Transition metal-catalyzed reactions have become indispensable tools for the synthesis of complex molecules, and quinazoline synthesis is no exception. mdpi.comnih.gov These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches. mdpi.com
Copper-catalyzed reactions have been employed for the synthesis of quinazolines through oxidative dehydrogenation. mdpi.com Iron-catalyzed methods have also been developed, for instance, the FeBr₂-catalyzed synthesis of quinazolines from 2-aminobenzylamines and amines. mdpi.com Manganese-catalyzed protocols provide an earth-abundant and less toxic alternative to more expensive noble metals. nih.gov For example, Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides has been shown to produce 2-substituted quinazolines. mdpi.comnih.gov
Derivatization Strategies at Key Positions of the Quinazoline Scaffold
The versatility of the quinazoline core lies in the ability to introduce a wide array of substituents at various positions, thereby modulating its biological activity. The C4 position is a particularly common site for modification.
The highly reactive 4-chloro-6,7-dimethoxyquinazoline serves as an excellent electrophile for nucleophilic aromatic substitution reactions. guidechem.comchemicalbook.com It readily reacts with various amines to introduce diverse functionalities at the C4 position. For instance, reaction with aniline (B41778) derivatives in a solvent like isopropanol (B130326) under reflux conditions yields 4-anilino-6,7-dimethoxyquinazoline derivatives. nih.gov Similarly, reaction with piperidine (B6355638) derivatives in the presence of a base like triethylamine (B128534) in ethanol (B145695) leads to the corresponding 4-(piperidino)quinazoline products. prepchem.com
The 2,4-dichloro-6,7-dimethoxyquinazoline intermediate allows for sequential derivatization. researchgate.net The chlorine at the C4 position is generally more reactive than the one at the C2 position, allowing for selective substitution at C4 first, followed by modification at C2. For example, refluxing 2,4-dichloro-6,7-dimethoxyquinazoline with an aniline derivative in isopropanol results in the selective substitution at the C4 position to yield 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.net This intermediate can then undergo further substitution at the C2 position.
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| 2-Amino-4,5-dimethoxybenzoic acid | Formamide, 140°C | 6,7-Dimethoxyquinazolin-4-one | guidechem.com |
| 6,7-Dimethoxyquinazolin-4-one | Thionyl chloride, reflux | 4-Chloro-6,7-dimethoxyquinazoline | guidechem.comchemicalbook.com |
| 6,7-Dimethoxyquinazoline-2,4-dione | POCl₃, N,N-dimethylaniline, reflux | 2,4-Dichloro-6,7-dimethoxyquinazoline | researchgate.net |
| 4-Chloro-6,7-dimethoxyquinazoline | Aniline derivative, isopropanol, reflux | 4-Anilino-6,7-dimethoxyquinazoline derivative | nih.gov |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline derivative, isopropanol, reflux | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivative | researchgate.net |
| 2-Aminobenzonitrile | CO₂, DBU, 120°C | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | thieme-connect.com |
Substitution Reactions at the 4-Position
The 4-position of the quinazoline ring is a primary site for synthetic modification due to its susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is consistently exploited to introduce a wide array of functional groups, particularly amino substituents.
A common and efficient strategy begins with the corresponding 6,7-dimethoxy-3H-quinazolin-4-one. The first step involves the activation of the 4-position by converting the oxo group into a more reactive leaving group, typically a chlorine atom. This chlorination is effectively achieved using reagents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). nih.govnih.gov For instance, the treatment of 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one with phosphoryl chloride in the presence of N,N-diethylaniline yields the corresponding 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline in high yield. nih.gov This method has been noted to be more reliable than using thionyl chloride with DMF. researchgate.net
Once the 4-chloro derivative is formed, it serves as a versatile intermediate for introducing various substituents via nucleophilic substitution. Numerous studies report the consistent regioselectivity of this reaction at the 4-position when reacted with nucleophiles like anilines, benzylamines, and aliphatic amines. nih.gov The reaction is typically carried out in polar solvents which help stabilize the charged intermediates formed during the SNAr mechanism. nih.gov This high degree of regioselectivity makes the synthesis of 4-aminoquinazoline derivatives a robust and predictable process in medicinal chemistry. nih.gov
| Starting Material | Reagent(s) for Activation | Nucleophile | Product | Reference |
|---|---|---|---|---|
| 6,7-dimethoxy-3H-quinazolin-4-one | POCl₃ or SOCl₂ | Anilines | 4-Anilino-6,7-dimethoxyquinazoline Derivatives | nih.gov |
| 6,7-dimethoxy-3H-quinazolin-4-one | POCl₃ | Benzylamines | 4-(Benzylamino)-6,7-dimethoxyquinazoline Derivatives | nih.gov |
| 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | POCl₃, N,N-diethylaniline | 3-Ethynylaniline | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | nih.gov |
| 2-Amino-4,5-dimethoxybenzoic acid | Formamidine acetate (forms quinazolinone in situ) | Substituted Anilines | 4-N-(substituted-phenyl)amino-6,7-dimethoxyquinazolines | rsc.org |
Modifications to the Phenyl Moiety
Further diversification of the 6,7-dimethoxy-4-phenyl-quinazoline scaffold can be achieved by chemically modifying the phenyl ring at the 4-position. A powerful and widely used method for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction allows for the formation of new carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents onto the phenyl ring.
The general strategy involves starting with a 6,7-dimethoxy-4-(halophenyl)-quinazoline, where the halogen (typically bromine or chlorine) acts as a handle for the cross-coupling reaction. This halo-functionalized quinazoline derivative is then reacted with a suitable arylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com For example, the Suzuki-Miyaura coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with various arylboronic acids using a Pd(PPh₃)₄ catalyst selectively occurred at the C-4 position. nih.gov
An alternative approach involves a two-step Suzuki coupling process. First, an intermediate such as 6,7-dimethoxy-3-(3-hydroxyphenyl)-1-methylisoquinoline is synthesized via an initial Suzuki coupling. nih.gov The hydroxyl group on the phenyl ring is then converted to a triflate, which serves as a reactive site for a second Suzuki coupling with a different boronic acid, such as 4-biphenylboronic acid, to build more complex biaryl or terphenyl structures. nih.gov While this example uses an isoquinoline (B145761) core, the synthetic principle is directly applicable to the 4-phenyl-quinazoline series, where a pre-installed functional group on the phenyl ring facilitates subsequent modifications.
| Substrate | Coupling Partner | Catalyst System | Modification Type | Reference |
|---|---|---|---|---|
| 4-(Halophenyl)-6,7-dimethoxyquinazoline | Arylboronic acid | Pd(OAc)₂, Cs₂CO₃ | Aryl-Aryl Coupling | nih.gov |
| 4,7-Dichloro-6-nitroquinazoline derivative | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | Selective C-4 Arylation | nih.gov |
| 3-(3-Triflyloxyphenyl)-isoquinoline derivative | 4-Biphenylboronic acid | Pd(OAc)₂, XPhos, K₂CO₃ | Sequential Suzuki Coupling | nih.gov |
Introduction of Heterocyclic Rings and Linkers
One notable example is the synthesis of hybrid molecules combining a quinazoline moiety with a 6,7-dimethoxy-tetrahydroisoquinoline (THIQ) fragment. researchgate.net This approach is based on the structures of potent P-glycoprotein inhibitors. The synthesis involves coupling a 4-chloro-quinazoline derivative with a pre-synthesized linker, such as N-(4-(2-aminoethyl)phenyl)acetamide, which is then used to form the bond with the THIQ scaffold. researchgate.netnih.gov Specifically, derivatives have been created where a 6,7-dimethoxy-THIQ unit is connected to the 4-position of the quinazoline ring through a phenethylamino linker. researchgate.netnih.gov
Another successful application of this strategy is the incorporation of a benzimidazole (B57391) ring. mdpi.comlibretexts.org In this case, a 4-chloro-6,7-dimethoxyquinoline (B44214) was reacted with a substituted 2-aryl-1H-benzo[d]imidazol-6-amine. mdpi.com The anilino group of the benzimidazole derivative acts as the nucleophile, displacing the chlorine at the 4-position of the quinoline (B57606) (a close structural analog to quinazoline) to form a direct C-N linkage between the two heterocyclic systems. mdpi.comlibretexts.org This method demonstrates how a heterocycle-containing aniline can be used to directly introduce a complex heterocyclic system at the 4-position.
| Quinazoline Precursor | Heterocyclic Moiety | Linker | Coupling Reaction | Reference |
|---|---|---|---|---|
| 4-Chloro-quinazoline | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Phenethylamino | Nucleophilic Aromatic Substitution | researchgate.netnih.gov |
| 4-Chloro-6,7-dimethoxyquinoline | 2-Aryl-1H-benzo[d]imidazole | Anilino | Nucleophilic Aromatic Substitution | mdpi.comlibretexts.org |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Fundamental Principles of Quinazoline (B50416) SAR
The quinazoline ring system, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, serves as a versatile scaffold for designing biologically active compounds. mdpi.comwikipedia.org SAR studies are crucial for optimizing the therapeutic potential of quinazoline derivatives by identifying key structural features that influence their interaction with biological targets. mdpi.com The diverse biological activities of quinazolines, including anticancer, anti-inflammatory, and antimicrobial effects, are attributed to the various substitution patterns on the quinazoline ring. nih.govnih.govontosight.ai
Influence of Substituents on the Quinazoline Core and Biological Activity
The biological activity of quinazoline derivatives can be finely tuned by altering the substituents on the core structure. mdpi.com Specific substitutions at the C2, C4, C6, and C7 positions have been shown to be particularly important for various biological activities, including anticancer and antimicrobial effects. nih.govnih.gov
The substituent at the 4-position of the quinazoline core is a critical determinant of biological activity. A 4-anilino group has emerged as a privileged scaffold for developing EGFR tyrosine kinase inhibitors. nih.gov The nature and substitution pattern of this phenyl or anilino ring significantly impact the compound's potency and selectivity.
For instance, in a series of 4-anilinoquinazoline (B1210976) derivatives, the presence of a 3-bromo substituent on the aniline (B41778) ring was found to be crucial for potent EGFR inhibition. Another study highlighted that meta-substituents like nitro, hydroxyl, trifluoromethyl, or cyano on the aniline group were more favorable for BCRP inhibition than ortho-substituents. nih.gov The phenyl group itself is considered essential for activity, likely participating in π-π stacking interactions within the target's binding site. nih.gov Conversely, replacing the aniline moiety with other groups can lead to a decrease in activity. mdpi.com
| Compound | 4-Position Moiety | Substituent on Phenyl/Anilino Ring | Observed Activity | Reference |
|---|---|---|---|---|
| Gefitinib Analog | Anilino | 3-Chloro, 4-Fluoro | Strong EGFR inhibitory activity | mdpi.com |
| BCRP Inhibitor Analog | Anilino | meta-Nitro | Potent BCRP inhibition | nih.gov |
| BCRP Inhibitor Analog | Anilino | meta-Hydroxyl | Potent BCRP inhibition | nih.gov |
| BCRP Inhibitor Analog | Anilino | meta-Trifluoromethyl | Potent BCRP inhibition | nih.gov |
| BCRP Inhibitor Analog | Anilino | meta-Cyano | Potent BCRP inhibition | nih.gov |
The presence of dimethoxy groups at the C6 and C7 positions of the quinazoline ring is a common feature in many biologically active derivatives, including those targeting EGFR. nih.gov These methoxy (B1213986) groups are known to enhance solubility and metabolic stability. They play a crucial role in anchoring the inhibitor to the active site of the kinase. mdpi.com
Specifically, the 6,7-dimethoxy substitution pattern contributes to the binding affinity by allowing the N-1 and N-3 atoms of the quinazoline ring to form favorable interactions within the binding pocket. mdpi.com Studies have shown that these electron-donating groups improve the binding activity. mdpi.com Furthermore, computational docking studies have reinforced the importance of the dimethoxy structural feature for achieving the correct binding pose for G9a inhibitors. nih.gov The replacement of these methoxy groups with bulkier propoxy linkers has been shown to result in even stronger activity in some cases. mdpi.com
A notable example is the compound 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, which demonstrated potent cytotoxic activity against human glioblastoma cells. nih.gov
| Compound Series | Substitution at C6 and C7 | Observed Effect | Reference |
|---|---|---|---|
| EGFR Inhibitors | Dimethoxy | Improved binding activity | mdpi.com |
| G9a Inhibitors | Dimethoxy | Essential for correct binding pose | nih.gov |
| Quinoline (B57606) Derivatives | Dimethoxy | Enhanced solubility and metabolic stability | |
| Anticancer Quinazolines | Propoxy | Stronger activity than methoxy | mdpi.com |
Beyond the 4-phenyl and 6,7-dimethoxy groups, other substituents on the quinazoline core can significantly influence biological activity and selectivity. mdpi.com For instance, substitutions at the C2 position can modulate the compound's properties. In some cases, a phenyl group at C2 is essential for activity, such as in BCRP inhibition. nih.gov In other instances, the introduction of different groups at C2 can lead to varied biological outcomes. nih.gov
The selectivity of quinazoline derivatives for different biological targets can also be fine-tuned through substitution. For example, in the development of HER2 selective inhibitors, the aniline moiety at C4 and substituents at C6 were found to be critical for achieving selectivity over EGFR. nih.gov The presence of bulky substituents at the C6 or C7 positions has also been shown to increase the potency of certain anticancer quinazolines. mdpi.com Halogen atoms, particularly at the C6 and C8 positions, have been noted to improve the antimicrobial activities of quinazolinone derivatives. nih.gov
Stereochemical Considerations in Quinazoline Analogues
Stereochemistry can play a significant role in the biological activity of quinazoline analogues. nih.gov The three-dimensional arrangement of atoms can influence how a molecule interacts with its biological target. While the core quinazoline ring is planar, the introduction of chiral centers, often in the substituent groups, can lead to stereoisomers with different potencies. wikipedia.org
QSAR models can incorporate stereochemical parameters to better understand the relationship between a compound's 3D structure and its activity. nih.gov For example, in the development of PARP-1 inhibitors, compounds bearing a β-proline or piperidine-4-carboxylic acid group, which are chiral, showed good inhibitory activity. nih.gov The (S)-N-Boc-pyrrolidin-3-yl substituent, in particular, exhibited maximum activity, highlighting the importance of a specific stereochemical configuration. nih.gov
Computational Approaches in SAR and QSAR Modeling
Computational methods, including QSAR and molecular docking, are invaluable tools for elucidating the SAR of quinazoline derivatives. researchgate.netnih.gov These approaches establish mathematical relationships between the chemical structure and biological activity of a series of compounds. nih.gov
QSAR models can be linear or non-linear and utilize a wide range of molecular descriptors, including topological, quantum, physicochemical, and stereochemical parameters. nih.govfrontiersin.org These models can predict the activity of new compounds and guide the design of more potent and selective molecules. frontiersin.orgnih.gov For example, 3D-QSAR models have been successfully used to direct the design of novel quinazolinone derivatives as antitumor agents. rsc.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method is widely used to understand the binding modes of quinazoline inhibitors in the active sites of their target enzymes, such as EGFR. nih.gov By visualizing these interactions, researchers can rationalize the observed SAR and design new analogues with improved binding affinity. nih.gov
Molecular Mechanisms of Action and Biological Target Engagement Preclinical Focus
Targeting of Protein Kinases
The 6,7-dimethoxy-4-phenyl-quinazoline core has been extensively modified to generate potent inhibitors of several protein kinases, many of which are crucial regulators of cell signaling pathways that are often dysregulated in cancer and other diseases.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
Derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. The 6,7-dimethoxy substitution on the quinazoline (B50416) core is considered favorable for EGFR inhibition. nih.gov This is attributed to a slight deviation of the quinazoline core within the active site of EGFR, which facilitates the formation of shorter hydrogen bonds with key amino acid residues like Met769. nih.gov
A series of novel 6,7-dimethoxy-4-amino-quinazoline derivatives demonstrated good antiproliferative activity. nih.gov For instance, one derivative with a thiophene-2-ylmethanamine at the C-4 position showed comparable activity to the known EGFR inhibitor erlotinib (B232) in A431 cells. nih.gov Similarly, certain 6,7-disubstituted 4-anilino-quinazoline derivatives displayed higher inhibitory activity against wild-type EGFR kinase than the dual EGFR/HER2 inhibitor lapatinib. nih.gov
Furthermore, a novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), exhibited significant cytotoxicity against human glioblastoma cell lines. nih.gov This effect was significantly amplified and made more selective by conjugating it to recombinant human epidermal growth factor (EGF), which allowed for receptor-mediated endocytosis and targeted cell killing at nanomolar concentrations. nih.gov
Another study synthesized a series of 6,7-dimorpholinoalkoxy quinazoline derivatives that showed potent inhibitory effects against both wild-type and mutant EGFR tyrosine kinase. nih.gov Molecular docking studies of the most potent compound, 8d, revealed the formation of four hydrogen bonds with EGFR, including two within the critical Asp855-Phe856-Gly857 (DFG) motif. nih.gov
Table 1: EGFR Inhibitory Activity of this compound Derivatives
| Derivative | Target Cell Line(s) | IC50 Value | Reference |
|---|---|---|---|
| Compound with thiophene-2-ylmethanamine at C-4 | A431 | 3.4 µM | nih.gov |
| (E)-propen-1-yl substituted derivative | - | 20.72 nM (EGFRwt kinase) | nih.gov |
| WHI-P154 (EGF conjugate) | Glioblastoma cells | 813 ± 139 nM | nih.gov |
| Compound 8d | EGFR-TK (wt) | 7.0 nM | nih.gov |
| Compound 8d | EGFR-TK (T790M) | 9.3 nM | nih.gov |
Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition
The this compound scaffold has also been utilized to develop inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), another member of the EGFR family that is a key target in certain cancers, particularly breast cancer. nih.gov A series of new 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives were synthesized and shown to be potent dual inhibitors of both EGFR and HER2. chemmethod.comcivilica.com
Two compounds from this series, designated as 12 and 14, exhibited significant dose-dependent inhibition of both kinases. chemmethod.comcivilica.com Notably, compound 12 demonstrated superior HER2 inhibition, achieving almost complete inhibition at a concentration of 500 nM, which was comparable to or better than the established dual inhibitor, lapatinib. chemmethod.com Western blot analysis confirmed that treatment with these compounds led to a decrease in the phosphorylation of both EGFR and HER2. chemmethod.com
Table 2: EGFR/HER2 Dual Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Compound 12 | EGFR/HER2 | Nearly complete HER2 inhibition at 500 nM, comparable to lapatinib. | chemmethod.com |
| Compound 14 | EGFR/HER2 | Significant dose-dependent inhibition of both kinases. | chemmethod.comcivilica.com |
Src Family Kinase Inhibition
While direct and extensive studies focusing solely on the inhibition of Src family kinases by this compound are not as prevalent in the provided context, the known cross-talk between EGFR/HER2 and Src signaling pathways suggests a potential for indirect modulation. The HGF/c-Met signaling pathway, for instance, can activate Src. nih.govsemanticscholar.org Given that derivatives of 6,7-dimethoxy-quinazoline inhibit upstream receptors like EGFR and c-Met, it is plausible that they could consequently affect Src activity downstream. However, direct preclinical evidence specifically detailing the inhibition of Src family kinases by this compound is limited in the available search results.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
The 6,7-dimethoxy-quinazoline core has been a fruitful scaffold for developing potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.gov A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were designed and synthesized as VEGFR-2 inhibitors. nih.gov One compound from this series, 14b, demonstrated the most potent inhibitory activity against VEGFR-2 with an IC50 value of 0.016 ± 0.002 µM. nih.govresearchgate.net Molecular docking studies indicated that this compound binds effectively to the ATP-binding site of VEGFR-2. nih.gov
Another study developed new N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives as VEGFR-2 inhibitors. nih.gov The most promising compound, SQ2, showed a VEGFR-2 kinase inhibition IC50 of 0.014 µM. nih.gov Docking studies revealed that these compounds bind to key amino acids in the active site, including Asp1044 and Glu883. nih.gov
Table 3: VEGFR-2 Inhibitory Activity of this compound Derivatives
| Derivative | IC50 Value (VEGFR-2) | Reference(s) |
|---|---|---|
| Compound 14b (diarylamide derivative) | 0.016 ± 0.002 µM | nih.govresearchgate.net |
| Compound SQ2 (cyclopropane-1,1-dicarboxamide derivative) | 0.014 µM | nih.gov |
| Methylbenzamide compound 27 | 0.016 ± 0.002 µM | nih.govresearchgate.net |
c-Met Kinase Inhibition
The HGF/c-Met signaling pathway is another important target in cancer therapy, and derivatives of 6,7-dimethoxy-quinazoline have shown promise as c-Met inhibitors. nih.govsemanticscholar.orgnih.gov A series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole (B57391) moiety were synthesized and identified as potent c-Met inhibitors. nih.govsemanticscholar.orgnih.gov
Among these, compound 12n displayed the most potent inhibitory activity against c-Met, with an IC50 value of 0.030 ± 0.008 µM. nih.govsemanticscholar.org Molecular docking studies suggested that this compound binds to the ATP-binding site of c-Met kinase. nih.govsemanticscholar.org The potent anticancer activities of these synthesized compounds were found to be consistent with their c-Met inhibitory activities. nih.gov
Table 4: c-Met Kinase Inhibitory Activity of this compound Derivatives
| Derivative | IC50 Value (c-Met) | Reference(s) |
|---|---|---|
| Compound 12n (benzimidazole derivative) | 0.030 ± 0.008 µM | nih.govsemanticscholar.org |
Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)
The 6,7-dimethoxy-quinazoline scaffold has also been explored for its ability to inhibit phosphodiesterases (PDEs), particularly PDE10A, an enzyme that plays a role in intracellular signaling. researchgate.netsigmaaldrich.comnih.govnih.gov Papaverine, a known PDE10A inhibitor, served as a basis for designing a library of 4-amino-6,7-dimethoxyquinazolines. researchgate.netsigmaaldrich.com
From this library, an aryl ether pyrrolidyl 6,7-dimethoxyquinazoline (B1622564) series was identified and further optimized to enhance PDE10A inhibitory potency and selectivity. researchgate.netsigmaaldrich.com These efforts led to the discovery of a potent and selective brain-penetrable inhibitor of PDE10A. researchgate.netsigmaaldrich.com The key interactions of these inhibitors with PDE10 are believed to involve bidentate hydrogen bonding between an invariant glutamine residue and the 6,7-dimethoxy groups of the quinazoline core. researchgate.net
Table 5: PDE10A Inhibitory Activity of this compound Derivatives
| Derivative Series | Key Findings | Reference(s) |
|---|---|---|
| Aryl ether pyrrolidyl 6,7-dimethoxyquinazolines | Potent and selective brain-penetrable PDE10A inhibitors. | researchgate.netsigmaaldrich.com |
Other Kinase Targets and Broad-Spectrum Inhibition
While specific kinase targets are often the primary focus of drug design, many quinazoline derivatives, including those with the 6,7-dimethoxy-4-phenyl structure, exhibit activity against a broader range of kinases. This can be a desirable trait, as cancer cells often utilize multiple signaling pathways to promote growth and survival.
Derivatives of 6,7-dimethoxy-4-anilinoquinazoline have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.com One such derivative, a methylbenzamide compound, demonstrated a VEGFR-2 kinase inhibitory activity with an IC50 value of 0.016 µM, which was more potent than the established drug sorafenib. mdpi.com Furthermore, some quinazoline sulfonamide derivatives have shown inhibitory activity against both EGFRT790M and VEGFR-2. mdpi.com The broad-spectrum inhibitory profile of quinazoline-based compounds is a significant area of ongoing research, with the potential to overcome resistance mechanisms and improve therapeutic outcomes. ekb.eg
Modulation of Cellular Processes and Pathways
The interaction of this compound derivatives with their molecular targets initiates a cascade of events within the cell, leading to the modulation of various cellular processes and signaling pathways.
A key mechanism by which many anticancer agents, including quinazoline derivatives, exert their effects is through the induction of apoptosis, or programmed cell death. A novel 4-aminoquinazoline derivative was found to induce apoptosis through a mitochondrial-dependent pathway in HCT116 cells. nih.gov Similarly, the compound 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline has been shown to cause apoptotic cell death in human glioblastoma cell lines. nih.gov Another derivative, CWJ-082, a 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine, also induces caspase-dependent apoptosis in cervical cancer cells. nih.gov
The cell cycle is a tightly regulated process that governs cell division. Many cancers are characterized by uncontrolled cell proliferation due to dysregulation of the cell cycle. Certain 4-aminoquinazoline derivatives have been shown to cause G1 cell cycle arrest by inhibiting the PI3K signaling pathway. nih.gov This inhibition prevents the cell from progressing from the G1 phase (growth phase) to the S phase (DNA synthesis phase), effectively halting proliferation. nih.gov Other quinazoline derivatives can induce cell cycle arrest at the G2/M phase. mdpi.com For instance, CWJ-082 causes cervical cancer cells to arrest in the G2/M phase, which is linked to the activation of the cyclin-dependent kinase 1/cyclin B1 complex. nih.gov
Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle. Some quinazolinone derivatives can inhibit the process of tubulin polymerization, preventing the assembly of functional microtubules. nih.gov This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death. For example, CWJ-082 has been shown to induce α-tubulin polymerization, leading to spindle abnormalities and mitotic arrest. nih.gov
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. mdpi.com
Several derivatives of this compound have been investigated for their ability to reverse P-gp-mediated MDR. nih.govacs.orgresearchgate.net A novel P-gp inhibitor with a quinazoline scaffold, designated as 12k, demonstrated high potency in reversing doxorubicin (B1662922) resistance in K562/A02 cells. nih.govacs.orgresearchgate.net This compound was found to increase the intracellular accumulation of doxorubicin, block the efflux of the P-gp substrate Rhodamine 123, and inhibit the ATPase activity of P-gp. nih.govacs.orgresearchgate.net Importantly, this reversal agent did not affect the expression of P-gp or the activity of CYP3A4, an enzyme involved in drug metabolism. nih.gov
Table 1: Activity of Quinazoline Derivative 12k in Reversing P-gp-Mediated Multidrug Resistance
| Parameter | Observation | Reference |
| Potency (EC50) | 57.9 ± 3.5 nM in reversing doxorubicin resistance | nih.govacs.orgresearchgate.net |
| Doxorubicin Accumulation | Increased in K562/A02 MDR cells | nih.govacs.orgresearchgate.net |
| Rhodamine 123 Efflux | Blocked in K562/A02 MDR cells | nih.govacs.orgresearchgate.net |
| P-gp ATPase Activity | Suppressed in K562/A02 MDR cells | nih.govacs.orgresearchgate.net |
| P-gp Expression | No effect | nih.gov |
| CYP3A4 Activity | No effect | nih.gov |
Interaction with Other Biological Receptors and Enzymes
Beyond their well-documented effects on kinases and cellular processes related to cancer, quinazoline derivatives can interact with a variety of other biological receptors and enzymes. The 4-anilinoquinazoline (B1210976) scaffold, a common feature in many of these compounds, is known to interact with the ATP binding site of enzymes. mdpi.com
Some this compound derivatives have been shown to inhibit P-glycoprotein (P-gp), an ATP-dependent efflux pump. nih.govresearchgate.net This inhibition is thought to occur through binding to the substrate-binding site of P-gp, thereby blocking the efflux of other drugs. nih.govresearchgate.net Additionally, some derivatives have been found to suppress the ATPase activity of P-gp, which is essential for its pumping function. nih.govresearchgate.net The interaction with P-gp is a key mechanism for overcoming multidrug resistance in cancer cells.
Alpha-1 Adrenoceptor Antagonism
The quinazoline scaffold is a well-established pharmacophore for alpha-1 adrenoceptor antagonists. Drugs such as prazosin, terazosin, and doxazosin, which all feature a quinazoline core, are known for their high affinity and selectivity for these receptors, leading to their use in managing hypertension. nih.govyoutube.com The antagonistic activity of these molecules is attributed to their ability to block the vasoconstrictive effects mediated by alpha-1 agonists.
Research into the structure-activity relationships (SAR) of quinazoline derivatives has highlighted the importance of the core ring system and its substitutions. Specifically, the 6,7-dimethoxy substitution pattern on the quinazoline ring is a key feature in several potent alpha-1 blockers. nih.gov Studies on various 6,7-dimethoxyquinazoline analogs have been conducted to develop ligands with dual antagonism for both α1-adrenoceptors and angiotensin II receptors, underscoring the significance of this structural motif for α1-blockade. nih.gov
Table 1: Structure-Activity Relationship of Quinazoline Derivatives as Alpha-1 Adrenoceptor Antagonists
| Compound Class | Key Structural Features | Activity Notes | Reference |
|---|---|---|---|
| Quinazolines | Quinazoline core, Piperazine ring at C4, Acyl moiety | High selectivity for alpha-1 receptors; used in hypertension treatment. | youtube.com |
| 6,7-Dimethoxyquinazolines | 6,7-dimethoxy substitution | Considered a key feature for potent alpha-1 blockade. | nih.gov |
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. diva-portal.org The quinazoline structure is recognized as a "classical" scaffold for DHFR inhibitors, capable of mimicking the binding of the natural substrate, dihydrofolate. nih.govnih.gov
The development of potent DHFR inhibitors often involves modifying the quinazoline core to enhance binding affinity to the enzyme's active site. Structure-activity relationship studies have shown that various substitutions on the quinazoline ring system can significantly influence inhibitory potency. nih.gov For instance, a series of novel quinazoline analogs designed to mimic the structure of methotrexate, a well-known DHFR inhibitor, demonstrated that specific functional groups could enhance the inhibition of mammalian DHFR. nih.gov While these specific analogs were 4(3H)-quinazolinones, the findings highlight the adaptability of the quinazoline scaffold for DHFR inhibition. nih.gov
Compounds with structural similarities to potent DHFR inhibitors like trimetrexate, which includes methoxy (B1213986) groups, have shown favorable pharmacokinetics and activity. diva-portal.org Although direct inhibitory data for this compound on DHFR is not extensively detailed in the reviewed literature, the established role of the quinazoline core and the influence of methoxy substitutions in related compounds suggest a potential for interaction with this enzyme. diva-portal.orgnih.gov
Table 2: Activity of Selected Quinazolinone Analogs against Dihydrofolate Reductase (DHFR)
| Compound | DHFR Inhibition IC50 (µM) | Notes | Reference |
|---|---|---|---|
| Compound 28 | 0.5 | A novel 4(3H)-quinazolinone analog. | nih.gov |
| Compound 30 | 0.4 | A novel 4(3H)-quinazolinone analog. | nih.gov |
Breast Cancer Resistance Protein (BCRP) Inhibition
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2). nih.gov BCRP actively effluxes chemotherapeutic agents from cancer cells, reducing their efficacy. Consequently, the development of BCRP inhibitors is a key strategy to overcome MDR.
The quinazoline scaffold has emerged as a promising foundation for potent BCRP inhibitors. nih.govresearchgate.net Research has focused on understanding the structural requirements for effective BCRP inhibition. A critical finding is the beneficial effect of methoxy groups at the 6- and 7-positions of the quinazoline ring. In a study of N-carboranyl quinazoline derivatives, the introduction of this 6,7-dimethoxy pattern led to an improved inhibitory potency against BCRP. nih.gov
Furthermore, the substitution at the 2-position of the quinazoline ring also plays a role. While the specific compound has a phenyl group at the 4-position, studies on related 4-anilinoquinazolines found that a phenyl substituent at the 2-position was a feature of the most potent BCRP inhibitors. researchgate.net One investigation into polymethoxylated quinazolines observed that while adding a third methoxy group to the 2-phenyl moiety could diminish efficacy, the presence of a 3,4-dimethoxyphenyl group at the 2-position was beneficial in other similar scaffolds. nih.gov This indicates a nuanced structure-activity relationship where the 6,7-dimethoxyquinazoline core provides a strong base for BCRP inhibition, which is then modulated by the substitutions on the phenyl ring.
Table 3: Effect of Methoxy Substitutions on Quinazoline Scaffolds for BCRP Inhibition
| Compound Series | Substitution Pattern | Effect on BCRP Inhibition | Reference |
|---|---|---|---|
| N-carboranyl quinazolines | Introduction of methoxy groups at C6 and C7 positions. | Improved inhibitory potency. | nih.gov |
| 2-phenylquinazolines | Addition of a third methoxy group to the 2-phenyl moiety. | Diminished efficacy in the studied series. | nih.gov |
Preclinical Pharmacological Investigations of 6,7 Dimethoxy 4 Phenyl Quinazoline Derivatives
In Vitro Antiproliferative Activity against Cancer Cell Lines
Derivatives of 6,7-dimethoxy-4-phenyl-quinazoline have been the subject of extensive investigation for their potential as anticancer agents, with numerous studies reporting significant cytotoxic effects against a wide array of human cancer cell lines.
Screening Against Panels of Diverse Human Cancer Cell Lines
The antiproliferative activity of this compound derivatives has been evaluated against various human cancer cell lines, demonstrating a broad spectrum of action. For instance, a series of novel 4-anilino-6,7-dimethoxy quinazoline (B50416) derivatives were synthesized and tested for their cytotoxic effects. eurekaselect.comresearchgate.netnih.gov Among these, compound RB1 showed the most potent activity against human colon carcinoma (HCT116), human chronic myeloid leukemia (K562), and human breast cancer (SKBR3) cell lines, with its efficacy being comparable to the standard drug cisplatin. eurekaselect.comresearchgate.net
In another study, the novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, also known as WHI-P154, demonstrated significant cytotoxicity against human glioblastoma cell lines U373 and U87. mdpi.comnih.gov Furthermore, a series of quinazoline derivatives were synthesized and evaluated for their anticancer activity against five different cancer cell lines: MGC-803 (human gastric cancer), MCF-7 (human breast cancer), PC-9 (human lung cancer), A549 (human lung cancer), and H1975 (human lung cancer). nih.gov The results indicated that several of these compounds exhibited potent antiproliferative activity. nih.gov
Additionally, hybrid molecules incorporating the quinazoline scaffold have been explored. A series of novel quinazoline/phenylsulfonylfuroxan hybrids displayed considerable antiproliferative activities against H1975, MCF-7, Eca-109 (human esophageal cancer), MGC-803, and A549 cell lines. alliedacademies.org
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound | Cancer Cell Line | Activity |
|---|---|---|
| RB1 | HCT116 (Colon Carcinoma) | Potent, comparable to cisplatin |
| RB1 | K562 (Chronic Myeloid Leukemia) | Potent, comparable to cisplatin |
| RB1 | SKBR3 (Breast Cancer) | Potent, comparable to cisplatin |
| WHI-P154 | U373 (Glioblastoma) | Significant cytotoxicity |
| WHI-P154 | U87 (Glioblastoma) | Significant cytotoxicity |
| Quinazoline Derivatives | MGC-803 (Gastric Cancer) | Potent antiproliferative activity |
| Quinazoline Derivatives | MCF-7 (Breast Cancer) | Potent antiproliferative activity |
| Quinazoline Derivatives | PC-9 (Lung Cancer) | Potent antiproliferative activity |
| Quinazoline Derivatives | A549 (Lung Cancer) | Potent antiproliferative activity |
| Quinazoline Derivatives | H1975 (Lung Cancer) | Potent antiproliferative activity |
| Quinazoline/Phenylsulfonylfuroxan Hybrids | H1975, MCF-7, Eca-109, MGC-803, A549 | Considerable antiproliferative activities |
Mechanistic Insights from Cellular Proliferation Assays
Investigations into the mechanisms underlying the antiproliferative effects of this compound derivatives have revealed several key cellular processes that are targeted by these compounds. The novel quinazoline derivative, WHI-P154, was found to induce apoptotic cell death in human glioblastoma cell lines at micromolar concentrations. mdpi.com
Further mechanistic studies on a potent quinazoline/phenylsulfonylfuroxan hybrid, compound 25q, showed that it could suppress the migration of H1975 cancer cells. alliedacademies.org This compound was also found to arrest the cell cycle in the G0/G1 phase and mediate apoptosis. alliedacademies.org In the case of the 4-anilino-6,7-dimethoxy quinazoline derivative RB1, molecular docking studies have suggested a dual inhibitory potential against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial for cancer cell proliferation and survival. researchgate.net
Anti-Angiogenic Activity in Research Models
The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Several derivatives of this compound have demonstrated promising anti-angiogenic properties in various research models.
In vivo studies on the 4-anilino-6,7-dimethoxy quinazoline derivative, RB1, revealed significant anti-angiogenic effects. eurekaselect.comresearchgate.net In a tumor model using Ehrlich Ascites Carcinoma (EAC) bearing mice, treatment with RB1 led to a reduction in vessel sprouting in the peritoneum. eurekaselect.comresearchgate.net Furthermore, in the chick chorioallantoic membrane (CAM) model, RB1 induced an avascular zone, providing further evidence of its anti-angiogenic potential. eurekaselect.comresearchgate.net
In Vitro Antimicrobial Efficacy Studies
The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. The quinazoline scaffold, including its 6,7-dimethoxy derivatives, has been explored for its antimicrobial potential.
A study investigating a series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs found that 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid exhibited broad-spectrum antimicrobial activity that was comparable to a standard antibiotic. researchgate.net In the realm of antifungal research, 6,7-Bis(arylthio)-quinazoline-5,8-dione and furo[2,3-f]quinazolin-5-ol derivatives have shown good antifungal activity against a range of tested fungi, suggesting their potential as leads for developing new antifungal agents. researchgate.net
Table 2: In Vitro Antimicrobial Activity of 6,7-Dimethoxy-quinazoline Derivatives
| Compound/Derivative Class | Activity |
|---|---|
| 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid | Broad-spectrum antimicrobial activity |
| 6,7-Bis(arylthio)-quinazoline-5,8-dione derivatives | Good antifungal activity |
| Furo[2,3-f]quinazolin-5-ol derivatives | Good antifungal activity |
Anti-Inflammatory Activity in Cellular and Preclinical Models
Chronic inflammation is implicated in a variety of diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Derivatives of this compound have been shown to possess anti-inflammatory activity in several studies.
A novel series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were designed and synthesized to explore their anti-inflammatory potential. One of the compounds in this series demonstrated the highest activity, with an IC50 value of 1.772 µg/ml in an in vitro assay. In a separate line of research, quinazoline-type phosphodiesterase 7 (PDE7) inhibitors have been identified as potent anti-inflammatory agents in primary cultures of neural cells.
Neuroprotective Research and Cerebroprotective Activity
The potential of this compound derivatives in the context of neurological disorders has been an area of active investigation, with promising results in both neuroprotective and cerebroprotective research.
A study focused on the synthesis of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives and their evaluation for cerebroprotective activity in a rat model of cerebral ischemia. researchgate.net The results indicated that several of these compounds exhibited pronounced cerebrotropic activity. researchgate.net Furthermore, research into quinazoline-type phosphodiesterase 7 (PDE7) inhibitors has demonstrated their neuroprotective effects in primary cultures of neural cells and their ability to ameliorate brain damage and improve behavioral outcomes in an experimental stroke model. These findings suggest that quinazoline derivatives could be a promising class of therapeutic agents for neuroprotection.
Computational Chemistry and Chemoinformatics in Quinazoline Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,7-dimethoxy-quinazoline research, docking studies are crucial for understanding how these ligands interact with their biological targets at the molecular level.
Researchers have extensively used molecular docking to investigate the binding modes of 6,7-dimethoxy-quinazoline derivatives with various protein targets, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the ligand's affinity and inhibitory activity. For instance, docking studies on 4-anilinoquinazoline (B1210976) derivatives, which share a core structure with 6,7-Dimethoxy-4-phenyl-quinazoline, have shown that the quinazoline (B50416) ring system fits into the ATP-binding pocket of EGFR. nih.gov Key interactions often involve the N1 and N3 atoms of the quinazoline core forming hydrogen bonds with backbone residues in the hinge region of the kinase, such as Met769. nih.govnih.gov
Docking studies have been performed on various derivatives of the 6,7-dimethoxy-quinazoline scaffold against several cancer-related targets. researchgate.net The binding energies calculated from these simulations provide an estimate of the binding affinity, helping to rank compounds and prioritize them for synthesis and biological testing. nih.gov For example, in a study of quinazolinone derivatives targeting EGFR, compounds with higher anti-proliferative activity also showed stronger binding energies in docking simulations. nih.gov The docking score for the known EGFR inhibitor erlotinib (B232), which features a quinazoline core, was found to be -10.1 kcal/mol, providing a benchmark for newly designed compounds. nih.gov
| Derivative/Compound | Target Protein | Key Interactions/Findings | Binding Energy (kcal/mol) |
| 6,7-dimethoxy-derivative of quinazoline | EGFRwt | Binding interactions observed with the EGFR active site. researchgate.net | Not specified |
| 6,7-dimethoxy-derivative of quinazoline | VEGFR-2 | Binding interactions observed with the VEGFR-2 active site. researchgate.net | Not specified |
| Erlotinib (reference) | EGFR (1M17) | Redocking confirmed accuracy with an RMSD of 1.07 Å. nih.gov | -10.1 |
| Compound 7b (3-Br benzyl (B1604629) derivative) | EGFR (1M17) | Pi-alkyl interactions with Leu 694, Leu 820, Ala 719, Val 702, Lys 721. nih.gov | -9.7 |
| Compound 7a (3-Cl benzyl derivative) | EGFR (1M17) | Pi-pi interaction with Phe 699; Pi-anion interaction with Glu 734. nih.gov | -9.6 |
| Compound 7e (4-F benzyl derivative) | EGFR (1M17) | Hydrogen bond with Thr 766; Pi-sigma and pi-pi interactions. nih.gov | -9.6 |
| 4-anilinoquinazoline derivatives | EGFR | Insertion into the ATP-binding pocket; H-bonds between quinazoline N1/N3 and Met769/Thr766. nih.gov | Not specified |
Molecular Dynamics Simulations to Elucidate Binding Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the system over time. This technique is used to assess the conformational stability of the docked pose and to refine the understanding of binding interactions. nih.govnih.gov
MD simulations have been applied to quinazoline derivatives to confirm the stability of their binding within the target's active site. nih.govnih.gov For instance, after identifying promising quinazoline derivatives through docking, MD simulations of 100 nanoseconds were performed to understand their conformational stability in complex with EGFR. nih.gov These simulations can reveal whether the key interactions observed in docking are maintained over time, providing a more accurate picture of the binding event. semanticscholar.org The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in its initial docked conformation. nih.gov Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide detailed energetic analysis of the binding through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that attempt to correlate the chemical structure of compounds with their biological activity. nih.gov The goal is to develop a mathematical equation that can predict the activity of newly designed compounds before they are synthesized. nih.govbiointerfaceresearch.com
For quinazoline derivatives, QSAR models have been developed to predict their cytotoxic activity against various cancer cell lines, such as the MCF-7 breast cancer line. nih.govbiointerfaceresearch.com In these studies, a series of quinazoline analogues with known activities are used as a training set. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include topological, electronic, physicochemical, and stereochemical parameters. nih.gov Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a model that links these descriptors to the observed biological activity. nih.govbiointerfaceresearch.com
These QSAR models help in understanding which structural features are important for the desired activity. nih.gov For example, a QSAR study might reveal that specific substitutions at the C4, C6, or C7 positions of the quinazoline ring are crucial for inhibiting EGFR. nih.gov The predictive power of these models is rigorously validated internally and externally to ensure their reliability. biointerfaceresearch.com Once validated, these models can be used to guide the design of new, more potent this compound analogues. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. nih.gov
In the context of 6,7-dimethoxy-quinazoline research, a pharmacophore model for PDE10A inhibition was developed based on the structure of papaverine. nih.gov This model was then used to design a library of 4-amino-6,7-dimethoxyquinazolines, leading to the discovery of a potent and selective series of inhibitors. nih.gov This approach allows for the efficient exploration of chemical space to find new scaffolds or derivatives.
Virtual screening can also be structure-based, where a library of compounds is docked into the active site of a target protein. nih.gov For example, a study retrieved 1000 quinazoline derivatives from the PubChem database. nih.gov These compounds were first filtered based on drug-likeness properties (Lipinski's rule of five) and then for ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. nih.gov The remaining compounds were then docked into the EGFR kinase domain, leading to the identification of several hits with better predicted binding scores than a known control drug. nih.gov This combination of pharmacophore modeling and virtual screening is a powerful strategy for identifying novel and promising analogues of this compound for further development. nih.govresearchgate.net
Future Research Directions and Translational Perspectives
Exploration of Novel 6,7-Dimethoxy-4-phenyl-quinazoline Derivative Scaffolds
The quest for enhanced potency, selectivity, and improved pharmacokinetic profiles continues to drive the synthesis of novel this compound derivatives. Researchers are actively exploring a variety of structural modifications to the core scaffold, focusing on substitutions at key positions of both the quinazoline (B50416) and phenyl rings.
The introduction of diverse functional groups and heterocyclic moieties has yielded compounds with promising biological activities. For instance, the incorporation of a benzimidazole (B57391) moiety has led to potent inhibitors of the c-Met tyrosine kinase, a key player in cancer development. nih.gov One such derivative, compound 12n , demonstrated a remarkable IC50 value of 0.030 µM against c-Met and exhibited excellent anticancer activity against various cancer cell lines. nih.gov
Furthermore, modifications at the 4-anilino position of the quinazoline ring have been extensively investigated. A series of novel 4-anilino-6,7-dimethoxy quinazoline derivatives have been synthesized and evaluated for their anti-angiogenic effects. sigmaaldrich.com Among these, compound RB1 showed potent activity against several cancer cell lines, including human colon carcinoma (HCT116), chronic myeloid leukemia (K562), and breast cancer (SKBR3) cells, with activity comparable to the standard drug cisplatin. sigmaaldrich.com
The following table summarizes the biological activities of some representative novel this compound derivatives:
| Compound ID | Target/Cell Line | IC50 Value | Reference |
| 12n | c-Met | 0.030 µM | nih.gov |
| A549 (Lung Cancer) | Low micromolar | nih.gov | |
| MCF-7 (Breast Cancer) | Low micromolar | nih.gov | |
| MKN-45 (Gastric Cancer) | Low micromolar | nih.gov | |
| RB1 | HCT116 (Colon Carcinoma) | Comparable to Cisplatin | sigmaaldrich.com |
| K562 (Chronic Myeloid Leukemia) | Comparable to Cisplatin | sigmaaldrich.com | |
| SKBR3 (Breast Cancer) | Comparable to Cisplatin | sigmaaldrich.com | |
| WHI-P154 | U373 & U87 (Glioblastoma) | Micromolar concentrations | globalresearchonline.net |
| EGF-P154 | Glioblastoma cells | 813 nM | globalresearchonline.net |
| Compound 15 | MCF-7 (Breast Cancer) | 0.0977 µM | nih.gov |
| EGFR | 0.0728 µM | nih.gov | |
| VEGFR-2 | 0.0523 µM | nih.gov | |
| Compound SQ2 | HT-29 (Colon Cancer) | 3.38 µM | nih.gov |
| COLO-205 (Colon Cancer) | 10.55 µM | nih.gov | |
| VEGFR-2 | 0.014 µM | nih.gov | |
| Compound 16 | HepG2 (Liver Cancer) | 6.29 µM | plos.org |
| HCT-116 (Colon Cancer) | 2.44 µM | plos.org |
Integration of Multi-Targeting Approaches in Compound Design
The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has led to a paradigm shift from the "one target, one drug" approach to the rational design of multi-target inhibitors. The this compound scaffold is well-suited for this strategy, and several studies have focused on developing derivatives that can simultaneously modulate the activity of multiple key proteins.
A prominent example is the development of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Both EGFR and VEGFR-2 are crucial receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis. tbzmed.ac.irtbzmed.ac.ir The simultaneous inhibition of these two targets is a promising strategy to overcome drug resistance and achieve a more potent antitumor effect. tbzmed.ac.irtbzmed.ac.ir
Researchers have successfully designed and synthesized quinazoline-based compounds that exhibit potent dual inhibitory activity against both EGFR and VEGFR-2. nih.govnih.gov For instance, a series of new quinazoline sulfonamide conjugates were developed, with compound 15 showing significant inhibitory activity against both EGFR (IC50 = 0.0728 µM) and VEGFR-2 (IC50 = 0.0523 µM). nih.gov Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding sites of both receptors, thereby blocking their downstream signaling pathways. nih.gov The rationale behind this dual-targeting approach lies in the potential for synergistic effects, leading to enhanced anti-cancer efficacy. nih.gov
Advanced Preclinical Modeling for Efficacy and Mechanism Validation
The translation of promising drug candidates from the laboratory to the clinic is a challenging process, with a high attrition rate often attributed to a lack of efficacy or unforeseen toxicity in humans. To bridge this translational gap, there is a growing emphasis on the use of more sophisticated and predictive preclinical models.
For the evaluation of this compound derivatives, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant models. Three-dimensional (3D) cell culture models, such as spheroids and organoids, are gaining prominence as they better mimic the complex microenvironment of solid tumors, including the establishment of nutrient and oxygen gradients. frontiersin.orgnih.gov These models provide a more accurate platform to assess drug penetration, efficacy, and potential resistance mechanisms. frontiersin.orgnih.gov
In vivo evaluation remains a critical step in preclinical development. The Ehrlich Ascites Carcinoma (EAC) model and the chorioallantoic membrane (CAM) assay have been utilized to assess the anti-tumor and anti-angiogenic properties of this compound derivatives. sigmaaldrich.com More advanced in vivo models, such as patient-derived xenografts (PDXs), are becoming increasingly important. nih.govbiopharmaapac.com PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have been shown to better recapitulate the heterogeneity and drug response of the original human tumor. nih.govbiopharmaapac.com The use of glioblastoma xenograft models has demonstrated the in vivo efficacy of targeted this compound derivatives, showing delayed tumor progression and improved survival. globalresearchonline.net
Applications of Artificial Intelligence and Machine Learning in Quinazoline Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development, and quinazoline research is no exception. These computational tools are being applied across the entire research pipeline, from target identification to lead optimization and the prediction of pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity, are being significantly enhanced by ML algorithms. These models can analyze large datasets of quinazoline derivatives and their corresponding biological activities to identify key structural features that contribute to potency and selectivity. This information can then be used to guide the design of new, more effective compounds.
AI is also being employed for the de novo design of novel quinazoline inhibitors. Generative models, such as Generative Adversarial Networks (GANs), can learn the underlying patterns in known active molecules and generate new, previously unexplored chemical structures with a high probability of being active against a specific target. This approach has the potential to significantly accelerate the discovery of novel drug candidates.
Furthermore, ML models are being developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinazoline derivatives. By accurately predicting these properties early in the drug discovery process, researchers can prioritize compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
